5'-Hydroxyphenyl Carvedilol-d5
Description
Properties
CAS No. |
1189704-21-9 |
|---|---|
Molecular Formula |
C24H26N2O5 |
Molecular Weight |
427.512 |
IUPAC Name |
3-[2-[[3-(9H-carbazol-4-yloxy)-1,1,2,3,3-pentadeuterio-2-hydroxypropyl]amino]ethoxy]-4-methoxyphenol |
InChI |
InChI=1S/C24H26N2O5/c1-29-21-10-9-16(27)13-23(21)30-12-11-25-14-17(28)15-31-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20/h2-10,13,17,25-28H,11-12,14-15H2,1H3/i14D2,15D2,17D |
InChI Key |
PVUVZUBTCLBJMT-SUPLBRQZSA-N |
SMILES |
COC1=C(C=C(C=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O |
Synonyms |
3-[2-[[3-(9H-Carbazol-4-yloxy)-2-hydroxypropyl-d5]amino]ethoxy]-4-methoxy-phenol; 5-Hydroxycarvedilol-d5; BM 140830-d5 |
Origin of Product |
United States |
Preparation Methods
Hydroxylation of Carvedilol
The hydroxylation step introduces a hydroxyl group (-OH) at the 5'-position of carvedilol’s phenyl ring. Two primary methods dominate industrial production:
Chemical Hydroxylation
Reagents :
-
Carvedilol base
-
Hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide
Procedure :
-
Carvedilol (100 g) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.
-
A catalyst (e.g., FeSO₄·7H₂O, 2.5 mol%) is added, followed by dropwise addition of H₂O₂ (30% w/v) at 0–5°C.
-
The mixture is stirred for 6–8 hours at 25°C, followed by quenching with sodium thiosulfate.
-
The organic layer is washed with brine, dried over Na₂SO₄, and concentrated to yield 5'-hydroxyphenyl carvedilol (≈78% yield).
Key Parameters :
| Parameter | Value |
|---|---|
| Temperature | 25°C |
| Reaction Time | 6–8 hours |
| Catalyst Loading | 2.5 mol% |
| Yield | 72–78% |
Enzymatic Hydroxylation
Cytochrome P450 (CYP2D6) isoforms are employed in biocatalytic setups for regioselective hydroxylation:
Deuterium Labeling Strategies
Deuterium incorporation occurs at five positions: the α- and β-carbons of the propanolamine side chain and the methoxy group.
Acid-Catalyzed H/D Exchange
Reagents :
Procedure :
-
The hydroxylated intermediate (50 g) is suspended in D₂O (500 mL) with D₂SO₄ (0.1 M).
-
The mixture is refluxed at 80°C for 48 hours under argon.
-
The product is extracted with ethyl acetate-d8, dried, and crystallized from deuterated methanol (CD₃OD).
Isotopic Purity :
Reductive Deuteration
This method uses deuterated reducing agents to label specific positions:
-
Deuterated Sodium Borohydride (NaBD₄) : Reduces ketone intermediates in carvedilol synthesis.
-
Deuterium Gas (D₂) : Catalytic hydrogenation with Pd/C in D₂O achieves full deuteration of aromatic rings.
Industrial-Scale Synthesis
Patent-Based Method (EP1756057B1)
A scaled-up protocol adapted from carvedilol synthesis:
Step 1 : Epoxidation of 4-Hydroxycarbazole
-
4-Hydroxycarbazole (60 g), epichlorohydrin (64.2 g), and tetrabutyl ammonium bromide (6.3 g) react in water with 50% NaOH at 30°C for 3 hours.
Step 2 : Condensation with Deuterated Side Chain
-
Epoxycarbazole reacts with N-[2-(2-methoxy-phenoxy)ethyl]-benzylamine-d5 (140 g) at 85–90°C for 3 hours.
Step 3 : Catalytic Deuteration
-
Benzyl carvedilol-d5 (205 g) undergoes hydrogenolysis with 10% Pd/D (deuterated catalyst) in ethyl acetate-d10 under D₂ gas.
Step 4 : Final Hydroxylation
Analytical Validation
LC-MS/MS Quantification
A validated method for assessing isotopic purity:
-
Column : C18 (2.1 × 50 mm, 1.7 µm).
-
Mobile Phase : 0.1% formic acid in water (A) and acetonitrile (B).
Stability Data :
| Condition | Duration | Degradation |
|---|---|---|
| Room Temperature | 24 hours | <2% |
| -70°C | 148 days | <5% |
Challenges and Optimizations
Isotopic Dilution
Chemical Reactions Analysis
Types of Reactions
5’-Hydroxyphenyl Carvedilol-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the hydroxy group to a methoxy group.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyphenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 5’-Hydroxyphenyl Carvedilol-d5, which can be further analyzed for their pharmacological properties .
Scientific Research Applications
5’-Hydroxyphenyl Carvedilol-d5 has several scientific research applications:
Pharmacokinetic Studies: Used as a tracer in pharmacokinetic studies to understand the metabolism and distribution of Carvedilol in the body.
Analytical Chemistry: Employed in mass spectrometry and NMR spectroscopy for the quantification and structural elucidation of Carvedilol metabolites.
Biological Research: Used in studies investigating the biological effects and mechanisms of action of Carvedilol and its metabolites.
Medical Research: Helps in understanding the therapeutic effects and potential side effects of Carvedilol in the treatment of cardiovascular diseases
Mechanism of Action
The mechanism of action of 5’-Hydroxyphenyl Carvedilol-d5 is similar to that of Carvedilol. It acts as a non-selective beta-adrenergic antagonist, blocking beta-1 and beta-2 adrenergic receptors. This leads to:
Reduction in Heart Rate: Decreases the heart rate and myocardial contractility.
Vasodilation: Causes vasodilation by blocking alpha-1 adrenergic receptors, reducing peripheral vascular resistance.
Antioxidant Effects: Exhibits antioxidant properties, protecting cells from oxidative stress
Comparison with Similar Compounds
Structural and Functional Analogues
4'-Hydroxyphenyl Carvedilol-d5 (CAS: 1261395-96-3)
- Structure : The hydroxyl group is positioned at the 4' -position on the phenyl ring, compared to the 5' -position in 5'-Hydroxyphenyl Carvedilol-d4.
- Molecular Formula : C24H21D5N2O5 (identical to 5'-hydroxy isomer).
- Application: Like its 5'-hydroxy counterpart, it serves as an internal standard for carvedilol quantification.
Carvedilol-d5 (BM 14190-d5)
- Structure: Deuterium-labeled parent compound (non-metabolite).
- Application : Used to study carvedilol’s pharmacokinetics and pharmacodynamics. Unlike hydroxylated metabolites, it directly reflects the drug’s bioavailability and clearance .
O-Desmethyl Carvedilol-d5 β-D-Glucuronide
- Structure : Phase II glucuronidated metabolite with deuterium labeling.
- Application : Tracks carvedilol’s conjugation metabolism. Its higher polarity distinguishes it from hydroxylated phase I metabolites like 5'-Hydroxyphenyl Carvedilol-d5 .
Analytical Performance Comparison
| Parameter | This compound | 4'-Hydroxyphenyl Carvedilol-d5 | Carvedilol-d5 | O-Desmethyl Carvedilol-d5 Glucuronide |
|---|---|---|---|---|
| CAS Number | 1189704-21-9 | 1261395-96-3 | HY-B0006S2 | D291492 |
| Molecular Weight | 427.5 | 427.5 | 424.5 | ~600 (estimated) |
| Deuterium Positions | 5 positions | 5 positions | 5 positions | 5 positions |
| Primary Use | Phase I metabolite analysis | Phase I metabolite analysis | Parent drug PK | Phase II metabolism tracking |
| Key Advantage | Specific isomer detection | Distinguishes 4' vs. 5' metabolism | Direct drug tracking | Measures conjugation pathways |
Pharmacokinetic and Metabolic Differences
- Hydroxylation Position: The 4' and 5' isomers arise from cytochrome P450-mediated oxidation.
- Deuterium Labeling : Both 4'- and 5'-hydroxy isomers provide identical MS signal enhancements but are chromatographically separable, allowing simultaneous quantification of multiple metabolites .
- Glucuronidation : O-Desmethyl Carvedilol-d5 Glucuronide is eliminated faster due to increased hydrophilicity, whereas hydroxylated metabolites may exhibit prolonged detection windows in plasma .
Research and Commercial Availability
- Purity : All deuterated standards are available at >98% purity, ensuring reliable analytical results .
- Suppliers : Major vendors include Toronto Research Chemicals, SynZeal, and MedChemExpress, with pricing varying by scale (1 mg to 10 mg) .
- Regulatory Compliance : Complies with ICH Q2(R2) and Q14 guidelines for analytical method validation .
Q & A
Q. What are the recommended methods for synthesizing and isolating 5'-Hydroxyphenyl Carvedilol-d5 with high enantiomeric purity?
Synthesis typically involves deuterium labeling at specific positions using precursor molecules like Carvedilol-d4. Enantiomeric separation is achieved via chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) and mobile phases containing polar organic modifiers (e.g., ethanol with 0.1% diethylamine). Purity validation should follow USP guidelines using UV detection at 285 nm . For deuterated forms, mass spectrometry (MS) is critical to confirm isotopic integrity (>99% deuterium incorporation) .
Q. How should researchers assess the purity and stability of this compound under varying storage conditions?
Stability studies should be conducted under controlled temperatures (e.g., −20°C for long-term storage) and humidity levels. Analytical methods include:
- HPLC-UV for detecting degradation products (e.g., oxidative metabolites or hydrolyzed forms).
- LC-MS/MS to monitor deuterium loss or isotopic scrambling.
- Thermogravimetric analysis (TGA) to evaluate hygroscopicity.
USP standards recommend ≤0.5% total impurities for pharmaceutical-grade compounds . Stability data from accelerated testing (40°C/75% RH for 6 months) can predict shelf-life .
Q. What in vitro models are suitable for studying the β/α-1 blocking activity of this compound?
Primary cardiomyocytes or transfected HEK293 cells expressing human β1-adrenergic receptors are common models. Key parameters:
- cAMP inhibition assays using forskolin-stimulated cells.
- Radioligand binding studies (e.g.,
-CGP-12177) to determine IC50 values. - Dose-response curves (1 nM–10 µM range) to compare potency with non-deuterated Carvedilol .
Advanced Research Questions
Q. How can researchers resolve discrepancies in metabolite identification between in vitro and in vivo studies of this compound?
Contradictions often arise due to interspecies differences in cytochrome P450 (CYP2D6/2C9) activity. To address this:
Q. What advanced analytical techniques are required for quantifying this compound and its metabolites in complex biological matrices?
A validated LC-MS/MS method with deuterated internal standards (e.g., Carvedilol-d10) is essential. Key parameters:
- Sample preparation : Solid-phase extraction (SPE) to minimize matrix effects.
- Chromatography : C18 columns with 0.1% formic acid in water/acetonitrile gradients.
- Detection : MRM transitions for this compound (m/z 410 → 195) and its glucuronide conjugate (m/z 586 → 410).
Lower limits of quantification (LLOQ) should be ≤1 ng/mL for plasma studies .
Q. How should researchers design pharmacokinetic (PK) studies to evaluate the deuterium isotope effect on this compound metabolism?
PK studies should compare deuterated and non-deuterated forms in matched cohorts. Critical parameters:
Q. What strategies optimize chiral separation of this compound enantiomers for mechanistic studies?
Advanced chiral resolution techniques include:
- Supercritical fluid chromatography (SFC) with CO2/methanol mobile phases for faster separations.
- Dynamic reaction cell (DRC)-ICP-MS to track enantiomer-specific deuterium distribution.
- Molecular docking simulations to predict column-enantiomer interactions (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .
Methodological Considerations
Q. How can researchers validate the accuracy of deuterium labeling in this compound?
Validation involves:
Q. What are the critical parameters for scaling up this compound synthesis from milligram to gram quantities?
Key factors include:
Q. How should researchers address batch-to-batch variability in deuterated Carvedilol metabolites?
Implement a quality-by-design (QbD) approach:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
